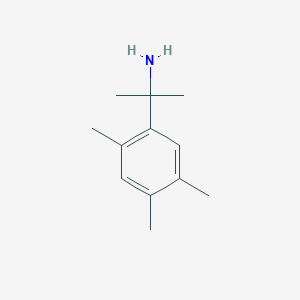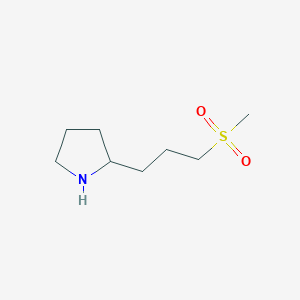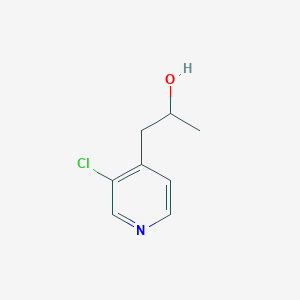
2-Methylamino-1-naphthalen-2-yl-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol is an organic compound that features a naphthalene ring substituted with a methylamino group and an ethan-1-ol moiety
Preparation Methods
The synthesis of 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-2-carbaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring. Halogenation and nitration are common substitution reactions, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol include:
2-(ethylamino)-1-(naphthalen-2-yl)ethan-1-ol: This compound has an ethylamino group instead of a methylamino group, which may affect its reactivity and interactions.
2-(methylamino)-1-(naphthalen-1-yl)ethan-1-ol: The position of the naphthalene ring substitution is different, potentially leading to variations in chemical behavior and applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(methylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C13H15NO/c1-14-9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13-15H,9H2,1H3 |
InChI Key |
PGJYKUWYKVJKJC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



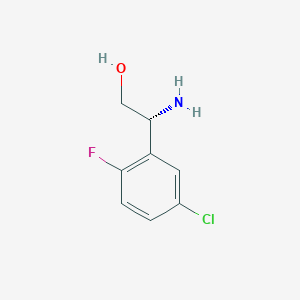
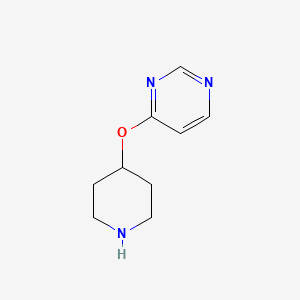
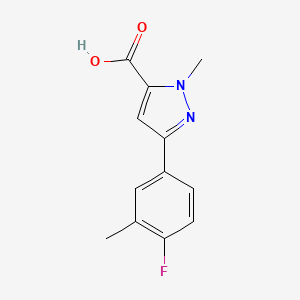

![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)
